molecular formula C10H20N2O2 B1476967 2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2097950-65-5

2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

Cat. No. B1476967
CAS RN: 2097950-65-5
M. Wt: 200.28 g/mol
InChI Key: XLBOSNDOIKATFI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. The InChI code for “2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one” is 1S/C8H16N2O/c1-8 (2,9)7 (11)10-5-3-4-6-10/h3-6,9H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 156.23 .

Scientific Research Applications

Pyrrolidine Scaffold in Medicinal Chemistry

Pyrrolidine, a core structure related to 2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one, is extensively utilized in drug discovery due to its versatility in medicinal chemistry. Its saturated five-membered ring structure allows for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry of molecules. This structure enhances three-dimensional molecule coverage, a phenomenon known as “pseudorotation,” critical for developing compounds for treating human diseases. Medicinal chemists often exploit pyrrolidine’s stereogenicity, where the spatial orientation of substituents can lead to varied biological profiles of drug candidates due to differing binding modes to enantioselective proteins. The review by Li Petri et al. (2021) delves into the synthetic strategies and biological activities of pyrrolidine-based compounds, highlighting their importance in the design of new drugs with diverse biological profiles (Li Petri et al., 2021).

Role in Synthesis Strategies

Propargylic alcohols, closely related in reactivity to compounds like 2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one, serve as crucial building blocks in organic synthesis. These compounds offer unique reactivities that enable the development of novel synthetic strategies for constructing polycyclic systems, including heterocycles such as pyridines, quinolines, and isoquinolines. Mishra et al. (2022) review the approaches from propargylic alcohols to these heterocycles, underlining their significance in medicinal chemistry and drug discovery due to their broad spectrum of biological activities. The synthesis of such heterocycles using propargylic alcohols as either a three-carbon or two-carbon unit represents a versatile method for generating complex structures essential for pharmaceutical development (Mishra et al., 2022).

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

2-amino-1-[2-(ethoxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-14-7-9-5-4-6-12(9)10(13)8(2)11/h8-9H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBOSNDOIKATFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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